

Reconstitution and dosing protocols for GHK-Cu injections

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gly-His-Lys acetate*

Cat. No.: *B1322690*

[Get Quote](#)

Application Notes and Protocols for GHK-Cu Injections

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide first identified in human plasma. Its concentration in the body declines significantly with age.^[1] ^[2] The GHK-Cu complex has garnered substantial interest in research due to its role in tissue remodeling, wound healing, and regenerative processes.^[1]^[3] It has been shown to stimulate the synthesis of collagen, elastin, and glycosaminoglycans, supporting the function of dermal fibroblasts.^[4] Furthermore, GHK-Cu modulates the expression of over 4,000 human genes, often restoring a more youthful pattern of gene expression.^[1]^[5] These application notes provide detailed protocols for the reconstitution and dosing of GHK-Cu for in vitro and in vivo research applications, along with summaries of relevant quantitative data and descriptions of key signaling pathways.

Reconstitution and Storage Protocols

Proper reconstitution and storage are critical to maintain the stability and bioactivity of GHK-Cu.

1.1. Reconstitution Protocol:

Lyophilized GHK-Cu should be reconstituted with a sterile diluent. Bacteriostatic water (containing 0.9% benzyl alcohol) is commonly used for this purpose to inhibit microbial growth.

Table 1: GHK-Cu Reconstitution Volumes

Vial Size (mg)	Volume of Bacteriostatic Water to Add	Final Concentration (mg/mL)
50	1.5 mL	33.3 mg/mL
50	2.0 mL	25.0 mg/mL
50	3.0 mL	16.7 mg/mL
100	3.0 mL	33.3 mg/mL

Methodology:

- Allow the lyophilized GHK-Cu vial to reach room temperature.
- Using a sterile syringe, draw up the desired volume of bacteriostatic water.
- Slowly inject the bacteriostatic water into the vial, aiming the stream against the glass wall to minimize foaming.
- Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
- The reconstituted solution should be a clear, blue liquid.

1.2. Storage of GHK-Cu:

Table 2: Storage Conditions for GHK-Cu

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 2 years	Protect from light and moisture.
Reconstituted Solution	2°C to 8°C (Refrigerator)	Up to 6 weeks	Protect from light. Do not freeze.

Dosing Protocols for Injections (Preclinical Research)

Dosing for preclinical studies can vary based on the research model and objectives. The following are common dosing strategies for subcutaneous injections in animal models.

Table 3: Common Dosing Protocols for GHK-Cu Injections

Protocol	Dosage	Frequency	Cycle Length
Standard	1-2 mg	Daily, 5 days/week	4-6 weeks, followed by a 4-6 week washout period.
Alternative	2 mg	3 times per week	8-12 weeks
Systemic Healing	0.5 mcg/kg	Intramuscular injection	As needed for the study

Note: Injection sites should be rotated to prevent localized irritation. Common subcutaneous injection sites in animal models include the abdomen, thighs, or upper back.

Experimental Protocols and Quantitative Data

3.1. In Vitro Studies with Human Dermal Fibroblasts:

GHK-Cu has been shown to modulate the expression of extracellular matrix components in human dermal fibroblasts.

Table 4: Effects of GHK-Cu on Collagen and Elastin Production

Concentration of GHK-Cu	Time Point	Change in Collagen Production	Change in Elastin Production
0.01 nM, 1 nM, 100 nM	96 hours	Significant increase (inverse dose-dependent response)	~30% increase at all concentrations

Data from a study on human adult dermal fibroblasts (HDFa).[\[6\]](#)

Experimental Protocol: Collagen and Elastin Production Assay

- Culture human adult dermal fibroblasts (HDFa) in appropriate cell culture medium.
- Incubate the cells with GHK-Cu at concentrations of 0.01 nM, 1 nM, and 100 nM.
- At 48 and 96 hours, collect the cell culture supernatant.
- Measure the amount of collagen and elastin in the supernatant using colorimetric assay kits.
- Correlate the production of collagen and elastin with gene expression data for MMPs and TIMPs.

3.2. In Vivo Wound Healing Studies:

GHK-Cu has demonstrated efficacy in accelerating wound healing in animal models.

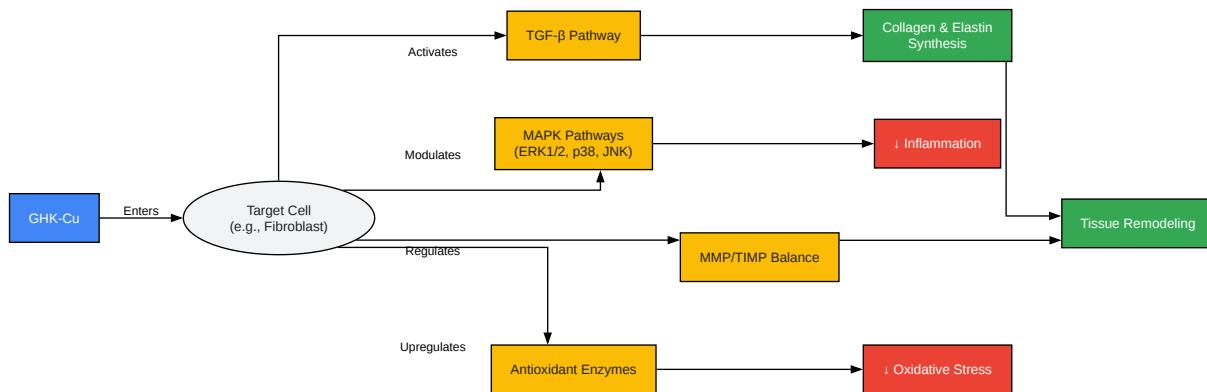
Table 5: Quantitative Data from In Vivo Wound Healing Studies

Animal Model	Treatment	Outcome
Rats (Full-thickness skin wounds)	GHK-Cu treatment	30-50% increase in wound bed capillary density; 25-40% reduction in time to complete re-epithelialization. [7]
Rats (Burn wound model)	Polymer with encapsulated GHK-Cu	84.61% wound healing by day 15, with hair growth observed. [8]

Experimental Protocol: Excision Burn Wound Model

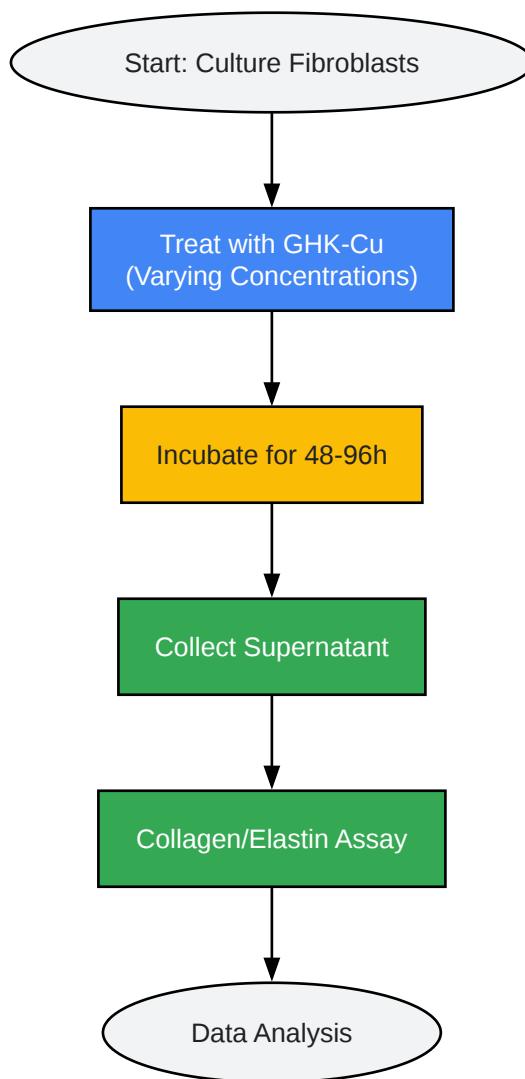
- Anesthetize Wistar rats and shave the dorsal hair.
- Create a standardized burn wound using a heated cylindrical stainless steel rod.
- Divide the animals into control, untreated, polymer-only, and polymer-encapsulated GHK-Cu groups.
- Apply the respective treatments to the wound area.
- Measure wound contraction at regular intervals (e.g., day 8 and day 15).
- Perform biochemical assays on tissue samples to measure levels of antioxidants like catalase and superoxide dismutase.[\[8\]](#)[\[9\]](#)
- Conduct histopathological examinations to assess tissue regeneration.

Signaling Pathways and Mechanisms of Action


GHK-Cu exerts its effects by modulating multiple signaling pathways involved in tissue regeneration, inflammation, and antioxidant defense.

4.1. Key Signaling Pathways:

- TGF- β Pathway: GHK-Cu can restore the activity of the TGF- β pathway, which is crucial for tissue remodeling and collagen synthesis.[\[1\]](#)[\[10\]](#)[\[11\]](#)


- MAPK Pathways (ERK1/2, p38, JNK): It influences these pathways to regulate cell proliferation and inflammatory responses.[7]
- Modulation of MMPs and TIMPs: GHK-Cu helps balance the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which is essential for proper tissue remodeling and preventing excessive scarring.[1][12][13]
- Antioxidant Pathways: GHK-Cu can increase the levels of antioxidant enzymes, protecting cells from oxidative damage.[1]

4.2. Visualizations of Pathways and Workflows:

[Click to download full resolution via product page](#)

Caption: GHK-Cu Cellular Signaling Pathways.

[Click to download full resolution via product page](#)

Caption: In Vitro Experimental Workflow.

Disclaimer: The information provided in these application notes is intended for research purposes only. It is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ipharmapharmacy.com [ipharmapharmacy.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. deltapeptides.com [deltapeptides.com]
- 8. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. swolverine.com [swolverine.com]
- 13. The tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu²⁺ stimulates matrix metalloproteinase-2 expression by fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reconstitution and dosing protocols for GHK-Cu injections]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322690#reconstitution-and-dosing-protocols-for-ghk-cu-injections>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com